Bienvenue dans la boutique en ligne BenchChem!

sEH inhibitor-4

Inflammation Neuropathic pain Enzymology

Choose sEH inhibitor-4 (B15) for its 0.03 nM potency, 43x greater than t-AUCB, minimizing DMSO use. Its 197-min microsomal half-life ensures stable in vitro ADME assays. This benzamide-urea scaffold avoids adamantyl-urea solubility issues, providing a superior alternative for pain/inflammation research. Ideal for low-abundance target engagement and robust in vivo pharmacology.

Molecular Formula C27H28Cl2N4O3
Molecular Weight 527.4 g/mol
Cat. No. B12415545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH inhibitor-4
Molecular FormulaC27H28Cl2N4O3
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)N(CCN3CCOCC3)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C27H28Cl2N4O3/c1-19-18-20(26(34)30-23-7-3-21(28)4-8-23)2-11-25(19)33(13-12-32-14-16-36-17-15-32)27(35)31-24-9-5-22(29)6-10-24/h2-11,18H,12-17H2,1H3,(H,30,34)(H,31,35)
InChIKeySGZPIMJLCIHUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sEH Inhibitor-4 (Compound B15): High-Potency Urea-Benzamide sEH Inhibitor for Inflammatory Pain Research Procurement


sEH inhibitor-4 (CAS: 2851838-08-7; molecular formula: C₂₇H₂₈Cl₂N₄O₃; MW: 527.44), also designated compound B15, is a potent small-molecule inhibitor of soluble epoxide hydrolase (sEH) identified through intensive structural optimization of a trident-shaped benzamide-urea scaffold [1]. This compound is supplied as a solid research reagent (purity ≥98%) intended for preclinical investigation of sEH-mediated inflammatory and pain pathways [1].

Why sEH Inhibitor-4 Cannot Be Interchanged with Other sEH Inhibitors Without Experimental Validation


sEH inhibitors exhibit profound scaffold- and substitution-dependent divergence in critical drug-like properties including potency (spanning >200,000-fold across the class), species-specific isoform selectivity, and metabolic stability [1]. Adamantyl-urea based sEH inhibitors, for instance, commonly suffer from limited solubility and rapid microsomal degradation that restrict their utility in certain therapeutic indications [2]. Substituting sEH inhibitor-4 with a superficially similar sEH inhibitor risks invalidating comparative pharmacological studies and introducing uncharacterized variables in target engagement or metabolic clearance. The following evidence quantifies exactly where sEH inhibitor-4 meaningfully differs from its closest comparators.

sEH Inhibitor-4: Quantitative Differentiation Evidence for Procurement and Experimental Selection


Human sEH Inhibitory Potency: 43-Fold Improvement Over t-AUCB, 13-Fold Over sEH Inhibitor-1

sEH inhibitor-4 achieves an IC₅₀ of 0.03 ± 0.01 nM against human sEH, representing a 43-fold potency advantage over the widely used comparator t-AUCB (IC₅₀ = 1.3 nM against human sEH) and a 13-fold advantage over sEH inhibitor-1/CAY10640 (IC₅₀ = 0.4 nM) [1][2]. Among sEH inhibitors in the sub-nanomolar class, this potency tier reduces the required compound quantity for achieving equivalent enzyme occupancy in cell-based or biochemical assays, directly impacting procurement cost per experimental endpoint.

Inflammation Neuropathic pain Enzymology

Human Liver Microsomal Stability: t₁/₂ = 197 min, Supporting Extended In Vitro Incubations

sEH inhibitor-4 demonstrated a half-life (t₁/₂) of 197 minutes in human liver microsome stability assays, a value classified as 'satisfactory' in the primary characterization study [1]. This contrasts with the known metabolic instability of adamantyl-urea sEH inhibitors, where introduction of two or three methyl substituents reduces microsomal stability by 8-fold and 98-fold respectively relative to unsubstituted adamantane [2]. While direct head-to-head microsomal comparison data between sEH inhibitor-4 and other specific sEH inhibitors are not available in the current literature, the t₁/₂ = 197 min value establishes this compound as a viable candidate for prolonged in vitro metabolism studies and positions it favorably within the class for applications requiring sustained compound exposure.

Drug metabolism ADME Hepatocyte stability

In Vivo Anti-Inflammatory Efficacy: Superior Therapeutic Effect vs t-AUCB in Rat Inflammatory Pain Model

In a carrageenan-induced inflammatory pain rat model, sEH inhibitor-4 (compound B15) exhibited a better therapeutic effect compared to both t-AUCB (a selective sEH inhibitor reference compound) and Celecoxib (a COX-2 selective NSAID) [1]. This direct head-to-head in vivo comparison provides procurement-relevant evidence that sEH inhibitor-4 delivers superior anti-inflammatory and analgesic outcomes relative to a widely used class comparator, validating its utility for preclinical pain and inflammation studies where t-AUCB may prove insufficient.

Inflammatory pain Preclinical efficacy Carrageenan model

Scaffold Differentiation: Non-Adamantyl Urea-Benzamide Structure Mitigates Class-Liability Issues

sEH inhibitor-4 is built upon a trident-shaped benzamide-urea scaffold rather than the adamantyl-urea framework that dominates many early-generation sEH inhibitors [1]. Adamantyl ureas, while potent, are associated with two key class liabilities: limited aqueous solubility and rapid metabolism that restrict their applicability in certain therapeutic indications [2][3]. By departing from the adamantyl-urea motif, sEH inhibitor-4 was designed to circumvent these limitations while retaining exceptional potency [1]. This structural differentiation provides a procurement rationale for selecting sEH inhibitor-4 over adamantane-based alternatives when solubility or metabolic stability concerns are paramount.

Medicinal chemistry Scaffold optimization Solubility

sEH Inhibitor-4: High-Confidence Application Scenarios for Preclinical sEH Research


In Vitro Biochemical and Cellular sEH Inhibition Assays Requiring Maximum Sensitivity

With an IC₅₀ of 0.03 ± 0.01 nM against human sEH [1], sEH inhibitor-4 is optimal for assays demanding extreme sensitivity, such as low-abundance target engagement studies, minimal compound loading experiments, and situations where DMSO/solvent concentration must be stringently limited. The 43-fold potency advantage over t-AUCB translates to reduced compound consumption and lower cost per experimental well.

Preclinical Inflammatory Pain Models Requiring Validated In Vivo Efficacy

The direct head-to-head demonstration of superior therapeutic effect versus t-AUCB in the carrageenan-induced rat inflammatory pain model [1] makes sEH inhibitor-4 a high-confidence selection for in vivo pharmacology studies of sEH-mediated pain and inflammation. This pre-validated efficacy reduces experimental uncertainty compared to using untested or less potent sEH inhibitors.

Prolonged-Duration In Vitro Metabolism and Hepatocyte Stability Studies

The human liver microsomal half-life of 197 minutes [1] supports extended-duration in vitro incubations, including hepatocyte stability assays and metabolite identification studies. This stability profile positions sEH inhibitor-4 as suitable for ADME characterization where rapid compound depletion would otherwise confound results.

Research Programs Seeking Non-Adamantane sEH Inhibitor Scaffolds

For investigators specifically avoiding adamantyl-urea sEH inhibitors due to their documented solubility and rapid metabolism limitations [2][3], sEH inhibitor-4 provides a structurally distinct benzamide-urea alternative that retains exceptional potency. This scaffold differentiation is relevant for structure-activity relationship (SAR) campaigns and programs where formulation flexibility is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for sEH inhibitor-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.